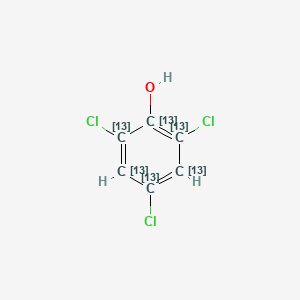

2,4,6-Trichlorophénol 13C6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

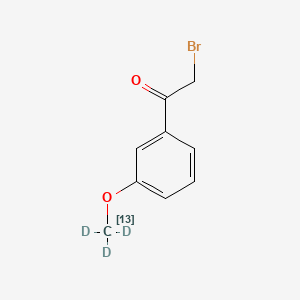

2,4,6-Trichlorophenol-13C6 is a halogenated phenol isotope marker. It is a stable isotope-labeled compound where the carbon atoms in the phenol ring are replaced with carbon-13 isotopes. This compound is commonly used in various scientific research applications due to its unique properties .

Applications De Recherche Scientifique

2,4,6-Trichlorophenol-13C6 is widely used in scientific research, including:

Biology: It is used to study the metabolic pathways and biotransformation processes of halogenated phenols.

Medicine: Research on its potential effects and interactions with biological systems is ongoing.

Industry: It is used in the production of pesticides, fungicides, and other industrial chemicals.

Analyse Biochimique

Cellular Effects

The effects of 2,4,6-Trichlorophenol 13C6 on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,6-Trichlorophenol 13C6 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

The effects of 2,4,6-Trichlorophenol 13C6 vary with different dosages in animal models. There may be threshold effects observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

2,4,6-Trichlorophenol 13C6 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

2,4,6-Trichlorophenol-13C6 can be synthesized by reacting 2,4,6-Trichlorophenol with an appropriate amount of carbon-13 labeled reducing agent, such as sodium allyl alkyd . The reaction conditions typically involve controlled temperatures and the use of organic solvents to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Des Réactions Chimiques

2,4,6-Trichlorophenol-13C6 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form chlorinated quinones.

Reduction: It can be reduced to form less chlorinated phenols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the type of reaction and the conditions used .

Mécanisme D'action

The mechanism of action of 2,4,6-Trichlorophenol-13C6 involves its interaction with various molecular targets and pathways. It can undergo reductive dechlorination by specific microbial communities, leading to the formation of less chlorinated phenols . This process is facilitated by enzymes produced by bacteria such as Dehalobacter and Dehalococcoides .

Comparaison Avec Des Composés Similaires

2,4,6-Trichlorophenol-13C6 is unique due to its stable isotope labeling, which makes it particularly useful in analytical applications. Similar compounds include:

2,4,6-Trichlorophenol: The non-labeled version used as a pesticide and fungicide.

2,4-Dichlorophenol: A related compound with two chlorine atoms, used in similar applications.

4-Chlorophenol: A simpler chlorinated phenol used in various industrial processes.

These compounds share similar chemical properties but differ in their specific applications and the number of chlorine atoms present.

Propriétés

IUPAC Name |

2,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINPIYWFGCPVIE-IDEBNGHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1Cl)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B588998.png)